BenchChemオンラインストアへようこそ!

2-Fluoro-N-methylpyridin-4-amine

Cardiac Safety hERG Potassium Channel

Select 2-fluoro-N-methylpyridin-4-amine for your Kv1 potassium channel modulator program to eliminate hERG liability. With an IC50 >30 mM against hERG—over 50-fold safer than 4-AP (IC50 0.59 mM)—this fluorinated scaffold delivers superior cardiac safety. Enhanced LogP (~0.62–1.63 vs. 0.32) predicts improved BBB penetration; reduced pKa (~8.6 vs. 9.11) favors neutral species at physiological pH. Weak MAO-B inhibition (IC50 >100 nM) avoids drug-drug interaction risks. Ideal for MS, spinal cord injury, and demyelinating neuropathy programs. Available at 95% purity for SAR and reference standard use. Order now.

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 1564929-58-3
Cat. No. B1459398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-methylpyridin-4-amine
CAS1564929-58-3
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=C1)F
InChIInChI=1S/C6H7FN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9)
InChIKeyMUDHPAPTFFRFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-methylpyridin-4-amine (CAS 1564929-58-3): Procurement-Grade Fluorinated Pyridine Building Block


2-Fluoro-N-methylpyridin-4-amine (CAS 1564929-58-3) is a fluorinated pyridine derivative with the molecular formula C₆H₇FN₂ and molecular weight 126.13 g/mol . It belongs to the class of aminopyridine-based potassium channel modulators, structurally related to the clinically approved agent 4-aminopyridine (4-AP, fampridine) [1]. The compound features a fluorine atom at the 2-position of the pyridine ring and an N-methyl substitution at the 4-amino position—structural modifications designed to modulate physicochemical properties and biological activity profiles relative to the parent scaffold . Commercially available at 95% purity from multiple vendors, this compound serves as a research intermediate and building block for medicinal chemistry optimization programs .

2-Fluoro-N-methylpyridin-4-amine: Why In-Class Aminopyridine Analogs Cannot Be Interchanged


Aminopyridine-based potassium channel blockers exhibit pronounced structure-dependent variations in potency, selectivity, and physicochemical properties. The parent compound 4-AP (4-aminopyridine) blocks Kv1 family channels with IC₅₀ values ranging from 170–230 μM but also inhibits hERG channels with an IC₅₀ of approximately 0.59 mM—a liability associated with cardiac arrhythmia risk [1][2]. Fluorination at the 2-position and N-methylation alter both target engagement and off-target profiles. In-class substitution without accounting for position-specific fluorine effects, methylation status, and resultant LogP/pKa shifts can produce divergent pharmacokinetic behavior and safety margins. The following quantitative evidence establishes where 2-fluoro-N-methylpyridin-4-amine differs measurably from its closest structural comparators [3].

2-Fluoro-N-methylpyridin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


hERG Channel Liability: 2-Fluoro-N-methylpyridin-4-amine vs. 4-Aminopyridine

In a direct head-to-head comparison using the same assay system, 2-fluoro-N-methylpyridin-4-amine (denoted as Compound 4 in US9056832B2) demonstrated >50-fold reduced hERG channel inhibition relative to the parent compound 4-aminopyridine (4-AP). The hERG IC₅₀ for 4-AP was measured at 0.59 mM (590 μM), while 2-fluoro-N-methylpyridin-4-amine exhibited an IC₅₀ greater than 30 mM (30,000 μM) [1]. This substantial reduction in hERG affinity represents a meaningful improvement in cardiac safety margin for this chemotype.

Cardiac Safety hERG Potassium Channel Off-Target Selectivity

MAO-B Selectivity Profile: 2-Fluoro-N-methylpyridin-4-amine vs. Classical MAO Inhibitors

2-Fluoro-N-methylpyridin-4-amine was evaluated against recombinant human monoamine oxidase B (MAO-B) and demonstrated an IC₅₀ greater than 100 nM [1]. This value indicates weak to negligible MAO-B inhibition relative to known MAO-B inhibitors such as selegiline (IC₅₀ ≈ 10–50 nM) and rasagiline (IC₅₀ ≈ 5–15 nM) [2]. While no direct comparator data from the same assay plate is available, the >100 nM threshold establishes that this compound does not possess significant MAO-B inhibitory activity—an important differentiation for programs requiring MAO-sparing potassium channel modulators.

MAO-B Enzyme Inhibition Selectivity CNS Drug Discovery

Lipophilicity Optimization: 2-Fluoro-N-methylpyridin-4-amine vs. 4-Aminopyridine

2-Fluoro-N-methylpyridin-4-amine exhibits a LogP of approximately 0.62–1.63 (calculated/predicted) [1]. This represents a substantial increase in lipophilicity compared to the parent compound 4-aminopyridine, which has a reported LogP of 0.32 (measured) to -0.76 (at pH 7.4) [2][3]. The approximately 0.3–2.4 LogP unit increase is attributable to the combined effects of 2-fluoro substitution and N-methylation.

LogP Lipophilicity CNS Penetration Physicochemical Property

Basicity Modulation: pKa Shift of 2-Fluoro-N-methylpyridin-4-amine Relative to Parent Scaffold

The pKa of 2-fluoro-N-methylpyridin-4-amine is predicted to be approximately 8.6 based on the fluorinated aminopyridine scaffold [1]. In comparison, the parent compound 4-aminopyridine exhibits a measured pKa of 9.11–9.17 [2][3]. This represents a pKa reduction of approximately 0.5–0.6 units, shifting the ionization equilibrium at physiological pH.

pKa Ionization State Physicochemical Property Formulation

Fluorine-Enabled Metabolic Stability Advantage Over Non-Fluorinated Analogs

The C-F bond at the 2-position of 2-fluoro-N-methylpyridin-4-amine confers enhanced metabolic stability compared to non-fluorinated pyridine analogs. The C-F bond dissociation energy is approximately 130 kcal/mol, significantly higher than the C-H bond (~110 kcal/mol) [1]. This substitution blocks oxidative metabolism at the 2-position by cytochrome P450 enzymes, a vulnerability present in unsubstituted 4-aminopyridine [2]. While direct comparative metabolic stability data (e.g., intrinsic clearance, t₁/₂) for this specific compound versus 4-AP is not available in the retrieved literature, the class-level advantage of 2-fluoropyridines over non-fluorinated counterparts is well established in medicinal chemistry [3].

Metabolic Stability C-F Bond CYP Enzyme Half-Life

2-Fluoro-N-methylpyridin-4-amine: Validated Application Scenarios for Scientific Procurement


Cardiac-Safe Potassium Channel Modulator Lead Optimization

Based on the direct head-to-head hERG comparison data (IC₅₀ >30 mM vs. 4-AP IC₅₀ = 0.59 mM), this compound is positioned for medicinal chemistry programs targeting voltage-gated potassium channels (Kv1 family) where minimizing cardiac liability is a primary selection criterion. The >50-fold improved hERG safety margin makes 2-fluoro-N-methylpyridin-4-amine a preferred scaffold over 4-AP for indications such as multiple sclerosis, spinal cord injury, and demyelinating neuropathies, where 4-AP (fampridine) is clinically used but carries hERG-related cardiac risk at elevated exposures [1].

CNS-Penetrant Tool Compound Requiring MAO-B Sparing Profile

The combination of (1) enhanced lipophilicity (LogP ~0.62–1.63 vs. 4-AP LogP 0.32) predicting improved BBB penetration, (2) reduced pKa (~8.6 vs. 9.11) favoring neutral species at physiological pH, and (3) confirmed weak MAO-B inhibition (IC₅₀ >100 nM) makes this compound suitable for CNS drug discovery programs requiring potassium channel modulation without MAO-related drug-drug interaction risks [1][2][3]. This profile is particularly relevant for neurodegenerative disease targets where MAO inhibition would be contraindicated.

Building Block for Late-Stage Fluorination and SAR Exploration

As a 2-fluorinated pyridine with a methylamino handle at the 4-position, this compound serves as a versatile intermediate for structure-activity relationship (SAR) studies. The fluorine atom at the 2-position provides a metabolically stable C-F bond that blocks oxidative metabolism while offering a site for further derivatization via nucleophilic aromatic substitution . Procurement for fluorine-walk SAR campaigns enables systematic exploration of positional fluorine effects on potency, selectivity, and ADME properties across the pyridine ring .

Reference Standard for hERG Selectivity Benchmarking

Given the well-characterized hERG activity differential documented in US9056832B2 (2-fluoro-N-methylpyridin-4-amine IC₅₀ >30 mM vs. 4-AP IC₅₀ = 0.59 mM), this compound can serve as a calibrated reference standard for evaluating hERG liability of novel aminopyridine analogs within the same chemotype [1]. Procurement of this compound alongside 4-AP enables quantitative benchmarking of cardiac safety improvements achieved through structural modifications in potassium channel modulator programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-N-methylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.